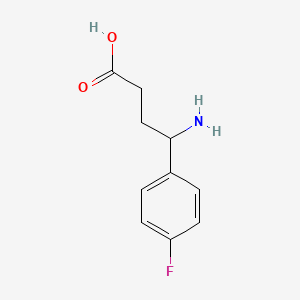
4-氨基-4-(4-氟苯基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-4-(4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C₁₀H₁₂FNO₂ It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group attached to the butanoic acid backbone
科学研究应用
4-Amino-4-(4-fluorophenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
Target of Action
The primary target of 4-Amino-4-(4-fluorophenyl)butanoic acid is the GABA B receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
4-Amino-4-(4-fluorophenyl)butanoic acid: acts as an agonist at the GABA B receptor . It selectively binds to this receptor over the GABA A receptor, triggering a response and leading to changes in cell function .
Biochemical Pathways
The interaction of 4-Amino-4-(4-fluorophenyl)butanoic acid with the GABA B receptor affects the GABAergic neurotransmission pathway . This can lead to downstream effects such as the modulation of the release of other neurotransmitters and the regulation of neuronal excitability .
Pharmacokinetics
The pharmacokinetic properties of 4-Amino-4-(4-fluorophenyl)butanoic acid As a prodrug, it is expected to be hydrolyzed in vivo to its active form . These properties would impact its bioavailability and overall pharmacological effect.
Result of Action
The molecular and cellular effects of 4-Amino-4-(4-fluorophenyl)butanoic acid ’s action are primarily related to its agonistic activity at the GABA B receptor . This can lead to changes in neuronal excitability and neurotransmitter release, potentially affecting various neurological processes .
生化分析
Biochemical Properties
4-Amino-4-(4-fluorophenyl)butanoic acid interacts with the GABA B receptor, showing selectivity for this receptor over the GABA A receptor . The nature of these interactions involves the compound acting as an agonist, meaning it binds to the receptor and activates it .
Cellular Effects
The activation of the GABA B receptor by 4-Amino-4-(4-fluorophenyl)butanoic acid can have various effects on cellular processes. For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-Amino-4-(4-fluorophenyl)butanoic acid involves its binding to the GABA B receptor, leading to the activation of this receptor
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(4-fluorophenyl)butanoic acid typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 4-fluoro-β-aminostyrene, which is further reacted with acrylonitrile to produce 4-Amino-4-(4-fluorophenyl)butanoic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes, utilizing palladium or platinum catalysts under high pressure and temperature conditions to ensure efficient conversion of intermediates to the desired product .
化学反应分析
Types of Reactions
4-Amino-4-(4-fluorophenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Amides and other substituted derivatives.
相似化合物的比较
Similar Compounds
- 4-Amino-3-(4-fluorophenyl)butanoic acid
- 4-Amino-4-(3-fluorophenyl)butanoic acid
- 4-Amino-4-(4-chlorophenyl)butanoic acid
Uniqueness
4-Amino-4-(4-fluorophenyl)butanoic acid is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
属性
IUPAC Name |
4-amino-4-(4-fluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBFAHMLBIOICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCC(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
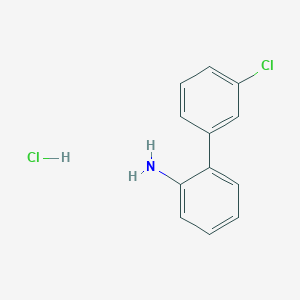
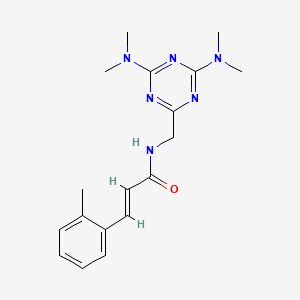
![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)
![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2582304.png)

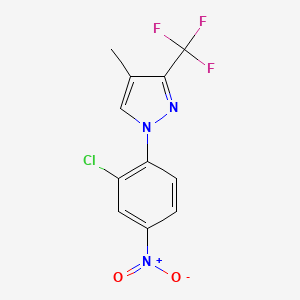
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)
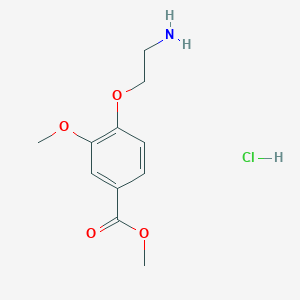
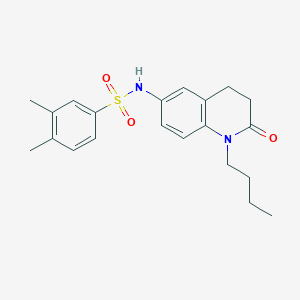
![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2582316.png)
![3-(2-methoxyphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2582317.png)

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2582319.png)
![N'-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2582321.png)
